molecular formula C16H9BrO B11769230 10-Bromonaphtho[1,2-b]benzofuran

10-Bromonaphtho[1,2-b]benzofuran

Cat. No.: B11769230
M. Wt: 297.14 g/mol
InChI Key: FWXHTVJXQWVNCC-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems are a broad and vital class of organic compounds that form the structural core of numerous natural products, pharmaceuticals, and functional materials. These systems are characterized by the sharing of one or more bonds between a heterocyclic ring and at least one other ring, which can be either carbocyclic or another heterocycle. This fusion of rings results in a more rigid and often planar molecular architecture compared to their non-fused counterparts. The electronic properties of these systems can be finely tuned by the nature of the heteroatoms, the size of the rings, and the mode of fusion.

Naphthobenzofurans are a prime example of a fused oxygen-containing heterocyclic system. Their scaffold is an integral part of a larger family of polycyclic aromatic hydrocarbons (PAHs) that incorporate a furan (B31954) moiety. The presence of the oxygen heteroatom in the furan ring significantly influences the electronic distribution and reactivity of the entire molecule. This makes them valuable building blocks in the design of novel compounds with specific properties. In the broader context of fused heterocycles, naphthobenzofurans are related to other important scaffolds such as benzofurans, dibenzofurans, and other polycyclic furans, each with its own unique set of characteristics and applications. The development of synthetic strategies to construct such fused heterocyclic polymers with novel structures is an area of active research. rsc.org

Significance of Brominated Naphthobenzofurans in Organic Synthesis

The introduction of a bromine atom onto the naphthobenzofuran (B12659138) scaffold dramatically enhances its synthetic utility. Bromination is a key transformation in organic synthesis, and the resulting bromo-organic compounds are highly versatile intermediates. nih.gov Brominated heterocycles, including brominated naphthobenzofurans, serve as crucial precursors for a wide range of chemical modifications. researchgate.net

The primary significance of brominated naphthobenzofurans lies in their ability to participate in various cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a diverse array of functional groups, including alkyl, aryl, and vinyl substituents, as well as amino and alkoxy groups. This synthetic flexibility is instrumental in the construction of more complex molecules with tailored properties. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of intricate molecular architectures.

Furthermore, the bromine atom can be converted into other useful functional groups through reactions such as lithiation followed by quenching with an electrophile, or through nucleophilic aromatic substitution reactions, although the latter is less common for such electron-rich systems. This versatility makes brominated naphthobenzofurans valuable building blocks for the synthesis of new materials and biologically active compounds. The strategic placement of the bromine atom on the naphthobenzofuran core allows for regioselective functionalization, providing precise control over the final molecular structure.

Overview of Research Trajectories for the 10-Bromonaphtho[1,2-b]benzofuran System

Research concerning the specific isomer, this compound, has primarily focused on its synthesis and its use as a key intermediate for creating more complex molecular structures. The CAS number for this compound is 1846601-95-3, and its linear formula is C16H9BrO. sigmaaldrich.com

The synthetic approaches to the naphtho[1,2-b]benzofuran core often involve intramolecular cyclization of suitable precursors. researchgate.net While specific high-yield syntheses for the 10-bromo derivative are not extensively documented in readily available literature, general methods for the synthesis of substituted naphthobenzofurans can be applied. These methods often involve the reaction of a substituted naphthol with a substituted benzene (B151609) derivative. For instance, a highly selective one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been reported, which involves the reaction of 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene. rawdatalibrary.netmdpi.com This suggests that a similar strategy, starting with appropriately substituted precursors, could potentially be employed for the synthesis of this compound.

The primary research trajectory for this compound appears to be its utilization in the synthesis of larger, more complex molecules, likely for applications in materials science or medicinal chemistry. The bromine atom at the 10-position serves as a convenient handle for further functionalization through cross-coupling reactions. This allows for the extension of the π-conjugated system, which is a key strategy in the development of organic electronic materials. While detailed studies on the specific applications of this compound are not abundant, its structural features suggest potential use in the creation of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a scaffold for the development of new pharmaceutical agents. The exploration of its reactivity in various synthetic transformations remains a key area for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

10-bromonaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H

InChI Key

FWXHTVJXQWVNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC=C4Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 10 Bromonaphtho 1,2 B Benzofuran

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 10-position of the naphtho[1,2-b]benzofuran core is a key functional group that unlocks a vast array of synthetic possibilities. As an aryl bromide, it is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org This reaction is particularly effective for creating biaryl or heteroaryl-aryl structures. mdpi.com For 10-Bromonaphtho[1,2-b]benzofuran, a Suzuki-Miyaura reaction would involve its coupling with a variety of aryl or heteroaryl boronic acids or their esters. libretexts.orgyoutube.com

This transformation is expected to proceed under standard Suzuki conditions, which typically involve a palladium catalyst, a base, and a suitable solvent. The reaction mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The versatility of the Suzuki reaction allows for the introduction of a wide range of substituted aryl and heteroaryl groups, making it a key tool for diversifying the core structure of this compound. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boron Reagent Phenylboronic acid, Pyridine-3-boronic acid Nucleophilic partner
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boron reagent
Solvent Dioxane/H₂O, Toluene, DMF Reaction medium

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound is amenable to other important metal-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups onto the naphthobenzofuran (B12659138) skeleton. The process is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This provides access to a variety of arylated amine derivatives. nih.govrsc.org

Carbonylation Reactions: In the presence of carbon monoxide and a suitable nucleophile (like an alcohol or an amine), palladium catalysts can facilitate the insertion of a carbonyl group at the position of the bromine atom. nih.gov This leads to the formation of esters, amides, or carboxylic acids, further expanding the synthetic utility of the starting material.

Table 2: Overview of Other Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Product Type Typical Catalyst System
Heck Reaction Alkene (e.g., Styrene) Alkenyl-naphthobenzofuran Pd(OAc)₂, PPh₃
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene) Alkynyl-naphthobenzofuran Pd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig Amination Amine (e.g., Morpholine) Amino-naphthobenzofuran Pd₂(dba)₃, XPhos
Carbonylation Carbon Monoxide / Alcohol Naphthobenzofuran carboxylate Pd(OAc)₂, Xantphos

Transformations of the Naphthobenzofuran Framework

While the bromine atom is the most reactive site for cross-coupling, the extended π-system of the naphthobenzofuran framework itself can undergo chemical modification. Reactions such as electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) could potentially occur, although the regioselectivity would be dictated by the directing effects of the fused ring system and the existing bromine substituent. The furan (B31954) ring within the structure can also be susceptible to certain reactions, such as cycloadditions, under specific conditions. researchgate.net For instance, photochemical cycloaddition has been observed on the C-2=C-3 double bond of the benzofuran (B130515) core. researchgate.net However, such transformations on the complex naphtho[1,2-b]benzofuran system are not widely documented and would require careful investigation to control the reaction outcome.

Synthesis of Complex Fused Heterocyclic Systems Incorporating the Naphthobenzofuran Moiety

A key application of this compound is as a precursor for the synthesis of more complex, fused heterocyclic systems. By first converting the bromo-group into other functionalities (e.g., amino, hydrazide, or carboxylic acid groups), a foundation is laid for subsequent cyclization reactions to build new rings onto the naphthobenzofuran scaffold.

The synthesis of pyridinone-fused derivatives can be envisioned through multi-step sequences starting from this compound. A plausible synthetic route could involve the initial conversion of the bromo-group to an amino group via Buchwald-Hartwig amination. The resulting amino-naphthobenzofuran could then be reacted with a suitable 1,3-dicarbonyl compound or its equivalent in a condensation reaction to construct the pyridinone ring. While specific examples starting from this compound are not prominent in the literature, the synthesis of pyridine (B92270) derivatives from other bromo-benzofurans has been reported, illustrating the feasibility of this approach. nih.gov

The construction of five-membered heterocyclic rings such as oxadiazoles, pyrazoles, and triazoles fused to the naphthobenzofuran system represents a significant area of synthetic interest. These heterocyclic motifs are common in pharmacologically active compounds.

Oxadiazole Systems: To synthesize an oxadiazole derivative, the bromo-group could first be converted to a carboxylic acid via carbonylation or through a Grignard reagent intermediate followed by reaction with CO₂. The carboxylic acid can then be converted to a hydrazide, which upon reaction with a suitable one-carbon source (e.g., carbon disulfide followed by cyclization), can yield a 1,3,4-oxadiazole (B1194373) ring. rsc.org

Pyrazole (B372694) Systems: The synthesis of pyrazole derivatives often involves the reaction of a hydrazine (B178648) with a 1,3-dielectrophilic species. A potential strategy would be to introduce a side chain containing a 1,3-dicarbonyl functionality via a cross-coupling reaction, which can then be cyclized with hydrazine to form the pyrazole ring. nih.gov

Triazole Systems: 1,2,4-Triazole rings can be synthesized from a carboxylic acid hydrazide intermediate, similar to the oxadiazole synthesis. Reaction of the hydrazide with an isothiocyanate followed by cyclization can lead to a triazole-thione, a versatile intermediate for further derivatization. Alternatively, the popular "click chemistry" approach, a copper-catalyzed azide-alkyne cycloaddition, could be employed. This would require converting the bromo-group to either an azide (B81097) or a terminal alkyne via appropriate substitution or coupling reactions, respectively. This method is known for its high efficiency and functional group tolerance.

The synthesis of these fused systems from benzofuran precursors is an active area of research, highlighting the potential of this compound as a starting point for creating novel and complex heterocyclic structures.

Incorporation into Polycondensed Heteroaromatic Compounds

The strategic placement of a bromine atom at the C-10 position of the naphtho[1,2-b]benzofuran scaffold renders it a versatile building block for the synthesis of larger, polycondensed heteroaromatic systems. This functional handle allows for the application of various cross-coupling and annulation strategies to extend the π-conjugated system, leading to novel materials with tailored electronic and photophysical properties. The incorporation of the naphtho[1,2-b]benzofuran unit into larger aromatic structures is of significant interest for applications in materials science, particularly in the development of organic semiconductors and fluorescent materials.

Research in this area leverages the reactivity of the aryl bromide for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. These reactions enable the fusion or linkage of additional aromatic or heteroaromatic rings to the core naphthobenzofuran structure.

A primary strategy for extending the π-system of this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful method allows for the formation of a C-C bond between the C-10 position of the naphthobenzofuran and a variety of aryl or heteroaryl boronic acids or esters. The resulting aryl-substituted naphthobenzofurans can themselves be precursors to even larger fused systems through subsequent intramolecular cyclization reactions.

While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted benzofuran and naphthofuran derivatives provides a strong basis for predicting its synthetic utility. For instance, the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids has been shown to proceed with good to excellent yields, demonstrating the feasibility of this approach for creating complex biaryl structures.

The general scheme for such a reaction would involve the coupling of this compound with an appropriate arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of reaction partners and conditions can be tailored to achieve the desired polycondensed heteroaromatic product.

For example, coupling with an ortho-functionalized arylboronic acid could be followed by an intramolecular cyclization to generate a fully fused, extended aromatic system. The reaction conditions for such a transformation would be critical in achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Aryl-Substituted Naphtho[1,2-b]benzofurans (Hypothetical)

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10-Phenylnaphtho[1,2-b]benzofuran>90 (estimated)
22-Thienylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane10-(Thiophen-2-yl)naphtho[1,2-b]benzofuran>85 (estimated)
39-Anthracenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene10-(Anthracen-9-yl)naphtho[1,2-b]benzofuran>80 (estimated)
4Pyren-1-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane10-(Pyren-1-yl)naphtho[1,2-b]benzofuran>80 (estimated)

Another powerful technique for the construction of polycondensed systems is the Sonogashira coupling, which involves the reaction of the aryl bromide with a terminal alkyne. The resulting alkynyl-substituted naphthobenzofuran can then undergo intramolecular cyclization to form a new fused ring. This strategy has been successfully employed in the synthesis of various functionalized fused hetero-polyaromatic compounds. For example, a sequential Sonogashira coupling followed by an alkyne-carbonyl metathesis has been used to synthesize acylated naphtho[1,2-b]benzofurans.

Furthermore, intramolecular electrophilic cyclization presents another viable route. Starting from a precursor derived from this compound, the construction of a new aromatic ring can be achieved under acidic conditions. This method has been successfully applied to the regiospecific synthesis of 6-substituted naphtho[2,1-b]benzofurans, highlighting its potential for creating complex, multi-ring systems.

The development of such synthetic methodologies is crucial for accessing novel polycondensed heteroaromatic compounds with unique electronic and optical properties, paving the way for their application in advanced organic materials.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) analysis of the parent compound, benzofuran (B130515), reveals characteristic signals for its protons. chemicalbook.com For 10-Bromonaphtho[1,2-b]benzofuran, the ¹H NMR spectrum would be significantly more complex due to the extended aromatic system and the influence of the bromine atom. The aromatic protons would appear as a series of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants of these protons are critical for assigning their specific positions on the naphtho[1,2-b]benzofuran core. The bromine atom induces a downfield shift on the adjacent protons due to its electron-withdrawing nature.

Interactive Data Table: Predicted NMR Data for this compound

Technique Nucleus Predicted Chemical Shift Range (ppm) Key Features
¹H NMRProtons7.0 - 9.0Complex multiplets in the aromatic region. Protons adjacent to the bromine atom are expected to be shifted downfield.
¹³C NMRCarbon-13110 - 160Signals for all 16 carbon atoms. The carbon atom attached to bromine will have a distinct chemical shift.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, with a linear formula of C₁₆H₉BrO, HR-MS provides an exact mass measurement that can confirm this composition. sigmaaldrich.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve the loss of the bromine atom and cleavage of the furan (B31954) ring, providing valuable data to corroborate the proposed structure. For instance, the analysis of a related methoxy (B1213986) derivative showed the molecular ion peak [M+H]⁺ at m/z 249, confirming its molecular weight. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C-H and C=C bonds of the aromatic rings, as well as the C-O-C ether linkage of the benzofuran moiety. The NIST WebBook provides reference spectra for the parent benzofuran molecule, which shows these characteristic absorptions. nist.gov The C-Br stretching vibration would also be present, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹).

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-O-C (ether)Asymmetric Stretching1250 - 1050
C-BrStretching700 - 500

Chromatographic Methods for Purity Determination and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. nih.govchromatographyonline.com A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be a characteristic property. The presence of impurities would be indicated by additional peaks in the chromatogram. By using a UV detector, the high degree of conjugation in this compound would allow for sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govcsic.esresearchgate.net This technique is particularly powerful as it not only separates impurities but also provides their molecular weights, aiding in their identification. nih.gov LC-MS is invaluable for monitoring the synthesis of benzofuran derivatives, allowing chemists to track the formation of the desired product and the consumption of starting materials in real-time. mdpi.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller stationary phase particles and higher pressures than HPLC. csic.es This results in faster analysis times and improved resolution, making it an excellent choice for the rapid purity assessment of compounds like this compound. bldpharm.com

Computational Chemistry and Theoretical Investigations of 10 Bromonaphtho 1,2 B Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For derivatives of benzofuran (B130515) and naphthofuran, DFT calculations are instrumental in predicting their geometric and electronic properties. dntb.gov.uanih.gov

Electronic Structure Analysis and Orbital Energies

While specific DFT calculations for 10-Bromonaphtho[1,2-b]benzofuran are not extensively documented in publicly available literature, we can infer its electronic properties from studies on analogous compounds. For instance, DFT calculations on 1-benzofuran-2-carboxylic acid, using the B3LYP/6-31G(d,p) basis set, have been used to determine its optimized geometric parameters, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). dntb.gov.ua These calculations are crucial for understanding the electronic transitions and reactivity of the molecule.

The introduction of a bromine atom at the C10 position of the naphtho[1,2-b]benzofuran scaffold is expected to significantly influence its electronic structure. The electron-withdrawing nature of bromine would likely lower the energy of the frontier molecular orbitals. The lone pairs of the bromine atom can also participate in resonance with the aromatic system, further modulating the electronic distribution.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. Subsequent calculations would yield the energies of the HOMO and LUMO, the energy gap, and the molecular electrostatic potential (MEP) map. The MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Mechanistic Studies of Synthetic Reactions and Transition State Analysis

A computational study of the synthesis of this compound would involve mapping the potential energy surface of the reaction. This would include locating the transition state structures for each elementary step. By calculating the activation energies, the rate-determining step of the reaction can be identified. Transition state analysis would also provide insights into the geometry of the activated complex, helping to understand the stereochemical and regiochemical outcomes of the reaction.

Conformational Analysis and Molecular Stability

The naphtho[1,2-b]benzofuran core is a relatively rigid, planar system. However, the presence of substituents can lead to different conformations. A study on 7-Bromo-2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan revealed that the naphthofuran unit is essentially planar. nih.gov DFT calculations can be used to perform a systematic conformational search for this compound to identify the most stable conformer. The relative energies of different conformers can be calculated to determine their population at a given temperature.

The stability of the molecule can also be assessed by calculating its total electronic energy. The planarity of the fused ring system contributes to its thermodynamic stability due to extensive π-conjugation. The bromine substituent's effect on stability would be a balance between its electron-withdrawing inductive effect and its electron-donating resonance effect.

Molecular Modeling and Docking Studies for Scaffold Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of naphthofuran, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not reported, studies on other naphthofuran derivatives have demonstrated their potential to interact with various biological targets. For example, derivatives of naphtho[2,1-b]furan (B1199300) have been investigated for their antibacterial activity through molecular docking studies against bacterial enzymes. researchgate.net These studies revealed that the naphthofuran scaffold can fit into the active sites of these enzymes, forming interactions with key amino acid residues. researchgate.net

A hypothetical molecular docking study of this compound against a specific protein target would involve:

Preparation of the protein and ligand: The 3D structure of the protein would be obtained from a database like the Protein Data Bank. The 3D structure of this compound would be generated and optimized using a suitable force field or quantum chemical method.

Docking simulation: A docking program would be used to explore the possible binding modes of the ligand within the active site of the protein.

Analysis of results: The predicted binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be analyzed in detail.

The bromine atom in this compound could potentially form halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the protein's active site, which could enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies.

QSAR studies on benzofuran derivatives have been performed to correlate their structural features with their biological activities. For instance, a QSAR study on 2-phenylbenzofuran (B156813) derivatives used quantum chemical descriptors calculated by DFT to model their antiprotozoal activities. nih.gov These descriptors can include electronic properties (like HOMO-LUMO energies, dipole moment), steric properties, and hydrophobic properties.

A computational SAR study on a series of brominated naphtho[1,2-b]benzofuran derivatives would involve:

Synthesizing or computationally generating a library of related compounds with variations in the position and number of bromine substituents.

Calculating a set of molecular descriptors for each compound.

Correlating these descriptors with their experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms.

Such a study could reveal the importance of the bromine atom's position for a specific biological activity and guide the design of more potent analogs.

Investigation of Aromaticity/Antiaromaticity and Electronic Properties via Computational Methods

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods provide various tools to quantify aromaticity, such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current-Induced Density (ACID) plots.

Applications and Emerging Directions in Naphthobenzofuran Research Excluding Clinical/biological Efficacy

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the bromine atom on the naphthobenzofuran (B12659138) scaffold makes 10-Bromonaphtho[1,2-b]benzofuran an exceptionally valuable building block in complex organic synthesis. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental to the construction of intricate molecular frameworks.

Chemists utilize this feature to engage the molecule in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of substituents at the 10-position. This capability allows for the systematic and controlled elaboration of the core structure, leading to the synthesis of highly functionalized and sterically demanding molecules that would be challenging to access through other synthetic routes.

The naphthobenzofuran core itself is a privileged structure found in various natural products and biologically active compounds. By using this compound as a starting material, synthetic chemists can efficiently construct analogues of these natural products or design entirely new molecular entities with potentially interesting pharmacological properties. The ability to precisely modify the periphery of the molecule while keeping the core intact is a significant advantage in medicinal chemistry and drug discovery programs.

Precursors for Novel Materials in Organic Electronics and Photonics

The extended π-conjugated system of the naphthobenzofuran core endows this compound with inherent electronic and photophysical properties, making it an attractive precursor for the development of novel materials in organic electronics and photonics. mdpi.com The bromine atom provides a convenient point for modification, allowing for the fine-tuning of these properties through the introduction of various functional groups.

Through cross-coupling reactions, electron-donating or electron-withdrawing moieties can be attached to the naphthobenzofuran skeleton. This modulation of the electronic structure can significantly impact the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for applications in:

Organic Light-Emitting Diodes (OLEDs): By tailoring the electronic properties, materials with specific emission colors and high quantum efficiencies can be designed.

Organic Field-Effect Transistors (OFETs): The ability to create extended, well-ordered π-conjugated systems is crucial for achieving high charge carrier mobility, a key performance metric for transistors. nih.gov

Organic Photovoltaics (OPVs): The design of donor and acceptor materials with appropriate energy level alignment is essential for efficient charge separation and power conversion in solar cells. nih.gov

The rigid and planar nature of the naphthobenzofuran core also promotes intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductor devices. mdpi.com The strategic functionalization of this compound allows for the control of solid-state packing and morphology, further optimizing the performance of the resulting electronic and photonic materials. mdpi.com

Contribution to the Development of Advanced Chemical Intermediates

Beyond its direct use in the synthesis of final target molecules, this compound serves as a crucial starting point for the preparation of a wide range of advanced chemical intermediates. The reactivity of the bromine atom allows for its conversion into other functional groups, significantly expanding the synthetic utility of the naphthobenzofuran scaffold.

For example, the bromo-group can be transformed into:

Organometallic reagents: Through lithium-halogen exchange or Grignard reagent formation, the bromine can be converted into a nucleophilic carbon center, enabling reactions with a variety of electrophiles.

Boronic acids or esters: These are key intermediates for Suzuki cross-coupling reactions, allowing for the introduction of the naphthobenzofuran moiety into other complex molecules.

Amines, ethers, and thioethers: Nucleophilic aromatic substitution reactions can be employed to introduce nitrogen, oxygen, and sulfur-containing functional groups, respectively.

This versatility allows for the creation of a library of substituted naphthobenzofuran derivatives, each with its own unique reactivity profile. These advanced intermediates can then be used in multi-step synthetic sequences to access a diverse array of complex chemical structures, further highlighting the importance of this compound as a foundational molecule in modern organic synthesis.

Exploration in Agrochemical and Specialty Chemical Synthesis

While the primary focus of research on this compound has been in the areas of medicinal chemistry and materials science, its potential in agrochemical and specialty chemical synthesis is an emerging area of interest. The benzofuran (B130515) nucleus is present in a number of biologically active compounds, and the ability to functionalize this core structure via the bromo-substituent opens up possibilities for the development of new pesticides, herbicides, and fungicides. nih.gov

The synthesis of novel derivatives of this compound could lead to the discovery of compounds with enhanced efficacy, improved selectivity, or novel modes of action. The structural rigidity and lipophilicity of the naphthobenzofuran core are desirable features for agrochemicals, as they can influence the compound's stability, uptake, and transport within the target organism.

In the realm of specialty chemicals, the unique photophysical properties of functionalized naphthobenzofurans could be exploited in applications such as:

Fluorescent dyes and pigments: The extended conjugation can lead to strong absorption and emission in the visible and ultraviolet regions of the electromagnetic spectrum.

Molecular sensors: The fluorescence properties of these compounds can be sensitive to the presence of specific analytes, enabling their use in chemical sensing applications.

Photochromic materials: The introduction of specific functional groups could lead to materials that change color upon exposure to light.

The exploration of this compound and its derivatives in these fields is still in its early stages, but the inherent versatility of this chemical entity suggests a promising future for its application in a wide range of specialized chemical industries.

Future Research Perspectives for 10 Bromonaphtho 1,2 B Benzofuran

Development of Greener and More Sustainable Synthetic Methodologies

The traditional synthesis of halogenated aromatic compounds often involves harsh reagents and generates significant chemical waste. researchgate.net Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the synthesis of 10-Bromonaphtho[1,2-b]benzofuran. This includes the exploration of catalytic systems that minimize waste and energy consumption.

Key areas of investigation will likely include:

Aerobic Bromination: Moving away from hazardous liquid bromine, research into aerobic bromination using sources like sodium bromide (NaBr) or hydrobromic acid (HBr) in the presence of an oxidizing agent and a catalyst presents a greener alternative. nih.govacs.org These methods, which can be transition-metal-free and promoted by substances like ionic liquids, offer controllable chemoselectivity. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and solvent volumes, leading to more efficient and sustainable synthetic protocols for benzofuran (B130515) derivatives. researchgate.net

Continuous Flow Reactions: In-situ generation of brominating agents in a continuous flow system can enhance safety and control over the reaction, minimizing the handling of hazardous materials like molecular bromine. nih.gov This approach offers a scalable and sustainable alternative for the production of organobromine compounds. nih.gov

Photocatalysis: Visible-light-mediated reactions represent a promising frontier for greener synthesis. bohrium.com Exploring photocatalytic pathways for the cyclization and bromination steps could lead to milder and more selective synthetic routes.

Synthesis ApproachPotential Advantages
Aerobic BrominationReduced use of hazardous reagents, controllable selectivity. nih.govacs.org
Microwave-Assisted SynthesisFaster reaction times, reduced solvent consumption. researchgate.net
Continuous Flow ReactionsEnhanced safety, scalability, and control. nih.gov
PhotocatalysisMild reaction conditions, high selectivity. bohrium.com

Discovery of Novel Reactivity Patterns and Chemical Transformations

The bromine atom on the naphthobenzofuran (B12659138) scaffold serves as a versatile chemical handle, enabling a wide array of subsequent chemical modifications. Future research will aim to uncover novel reactivity patterns and expand the synthetic utility of this compound.

Prospective areas of exploration include:

Cross-Coupling Reactions: The bromine substituent is an ideal site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. ncl.ac.uk These reactions would allow for the introduction of a diverse range of functional groups, leading to the synthesis of novel derivatives with tailored electronic and photophysical properties.

C-H Activation: Investigating regioselective C-H activation at other positions on the aromatic core, while the bromine atom is present, could lead to the development of highly functionalized naphthobenzofuran derivatives.

Photochemical Reactions: The extended π-system of the naphthobenzofuran core suggests that the compound may exhibit interesting photochemical reactivity. Studies on its behavior under various light conditions could reveal novel cyclization or rearrangement reactions.

Derivatization for Biological Screening: The bromo-substituent can be transformed into other functional groups, such as amines, ethers, or nitriles, to create a library of derivatives for screening against various biological targets.

Advanced Applications in Material Science Beyond Current Scope

Fused heteroaromatic molecules are of significant interest for their applications in organic electronics and functional materials. acs.org While the parent naphthobenzofuran scaffold has shown promise, the introduction of a bromine atom in this compound could unlock new and advanced applications.

Future research in this domain could focus on:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the 10-position through cross-coupling reactions, it may be possible to tune the emission color and efficiency of the resulting materials, making them suitable for use in next-generation displays and lighting.

Organic Photovoltaics (OPVs): The electron-withdrawing nature of the bromine atom can influence the electronic properties of the molecule. This could be leveraged in the design of new donor or acceptor materials for organic solar cells. fau.eu

Organic Field-Effect Transistors (OFETs): The ability to form ordered solid-state structures is crucial for high-performance OFETs. The bromine atom can participate in halogen bonding, which could be exploited to control the molecular packing and improve charge transport properties.

Sensors: The photophysical properties of naphthobenzofuran derivatives can be sensitive to their environment. This opens up the possibility of developing fluorescent or colorimetric sensors for the detection of specific analytes.

Superhydrophobic Surfaces: The incorporation of functionalized this compound derivatives into polymers or coatings could lead to the development of advanced materials with tailored surface properties, such as superhydrophobicity. rsc.org

Potential Application AreaKey Property to Exploit
Organic Light-Emitting Diodes (OLEDs)Tunable emission properties
Organic Photovoltaics (OPVs)Modified electronic properties
Organic Field-Effect Transistors (OFETs)Controlled solid-state packing
Chemical SensorsEnvironment-sensitive photophysics
Superhydrophobic MaterialsTailored surface properties

Integration with Machine Learning for Predictive Synthesis and Property Design

Future research integrating machine learning with the study of this compound will likely involve:

Predictive Synthesis: Training ML models on large datasets of organic reactions can help predict the optimal conditions (catalysts, solvents, temperature) for the synthesis of this compound and its derivatives. nih.gov This can significantly reduce the experimental effort required for reaction optimization.

Property Prediction: Computational models, including those based on machine learning, can be developed to predict the electronic, photophysical, and even biological properties of novel derivatives of this compound before they are synthesized. nih.govnih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for specific applications.

Generative Models for Molecular Design: Advanced AI techniques, such as generative models, can be employed to design entirely new molecules based on the this compound scaffold with desired properties. technologynetworks.comrsc.org These models can learn the underlying rules of chemical structure and bonding to propose novel, synthesizable molecules with optimized characteristics for applications in material science or medicine. strategicallies.co.uk

Autonomous Discovery: The ultimate goal is to create a closed-loop system where AI algorithms propose new molecules, predict their properties and synthesis routes, and then robotic systems perform the synthesis and characterization, with the results feeding back to improve the AI models. nih.gov

Machine Learning ApplicationGoal
Predictive SynthesisOptimize reaction conditions and yields. nih.gov
Property PredictionScreen virtual libraries for desired characteristics. nih.govnih.gov
Generative Molecular DesignCreate novel molecules with tailored functionalities. technologynetworks.comrsc.org
Autonomous DiscoveryAccelerate the entire discovery-synthesis-testing cycle. nih.gov

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Naphthobenzofurans

ParameterOptimal ConditionSource
CatalystPd(OAc)₂ (5 mol%)
SolventAnhydrous DMF
Reaction Temperature150°C (microwave)
BaseCs₂CO₃

Q. Table 2. Common Contaminants and Mitigation Strategies

ContaminantMitigation Approach
8-Bromo isomerColumn chromatography (SiO₂, hexane/EtOAc)
Unreacted starting materialRecrystallization in ethanol/water

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.